Isopropyl DL-Mandelate-d5 is a deuterated derivative of isopropyl mandelate, a compound derived from mandelic acid. It is characterized by the incorporation of five deuterium atoms, which are isotopes of hydrogen that possess one neutron in addition to the usual proton. This modification alters the physicochemical properties of the compound, including its solubility and reactivity. Isopropyl DL-Mandelate-d5 is primarily used in research applications, particularly in studies involving metabolic pathways and drug interactions due to its unique isotopic labeling.
These reactions are critical for understanding the compound's behavior in biological systems and its potential applications in drug development.
Isopropyl DL-Mandelate-d5 has been studied for its biological activity, particularly its role as a substrate for enzymes involved in the metabolism of mandelic acid derivatives. Its deuterated nature allows for tracing studies in metabolic pathways, providing insights into how similar compounds are processed in biological systems. Additionally, compounds related to mandelic acid have shown antibacterial properties, making them relevant in pharmacological research.
The synthesis of Isopropyl DL-Mandelate-d5 typically involves several steps:
Recent studies have highlighted efficient methods for synthesizing deuterated compounds, enhancing their availability for research purposes .
Isopropyl DL-Mandelate-d5 has several applications:
These applications underscore the importance of Isopropyl DL-Mandelate-d5 in both academic research and pharmaceutical industries.
Research involving Isopropyl DL-Mandelate-d5 often focuses on its interactions with various biological molecules. Studies have shown that it can serve as a substrate for enzymes like mandelate racemase, which catalyzes the interconversion of mandelate enantiomers. Understanding these interactions helps elucidate the mechanisms of drug action and metabolism .
Moreover, deuterated compounds are valuable in pharmacokinetic studies, allowing scientists to monitor metabolic pathways without interference from natural hydrogen atoms.
Isopropyl DL-Mandelate-d5 shares structural similarities with several other compounds derived from mandelic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Isopropyl Mandelate | C11H14O3 | Non-deuterated version; used in various applications. |
| Methenamine Mandelate | C7H9N3O3 | Antibacterial properties; converts to formaldehyde under acidic conditions. |
| Ethyl Mandelate | C10H12O3 | Similar ester; used in flavoring and fragrance industries. |
| Benzyl Mandelate | C10H12O3 | Used as an intermediate in organic synthesis; has distinct aromatic properties. |
The uniqueness of Isopropyl DL-Mandelate-d5 lies primarily in its deuterated form, which provides advantages in tracing studies and enhances our understanding of metabolic processes compared to its non-deuterated counterparts.
The molecular architecture of Isopropyl DL-Mandelate-d5 centers on a phenylacetic acid derivative where five hydrogen atoms have been systematically replaced with deuterium isotopes. The compound features the systematic name propan-2-yl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate, indicating the complete deuteration of the aromatic ring system. This isotopic labeling pattern creates a distinctive molecular signature that enables precise tracking in complex biological and chemical systems.
The parent compound, isopropyl mandelate, possesses the molecular formula C11H14O3 with a molecular weight of 194.23 grams per mole. The deuterated version shows an increase in molecular weight to 199.26 grams per mole, reflecting the mass contribution of the five deuterium atoms. The structural framework consists of a phenyl ring attached to a carbon bearing both hydroxyl and ester functionalities, with the isopropyl group serving as the esterifying alcohol component.
The isotopic substitution pattern follows a pentadeuterated phenyl configuration (phenyl-D5), where all five aromatic hydrogen atoms are replaced with deuterium. This systematic labeling creates a molecule with enhanced stability and altered physical properties compared to its non-deuterated counterpart. The deuterium incorporation does not fundamentally alter the molecular geometry but introduces subtle changes in bond lengths and vibrational frequencies that prove valuable for analytical applications.
Isopropyl DL-Mandelate-d5 contains a single chiral center located at the carbon atom bearing both the hydroxyl group and the phenyl substituent. This stereogenic center gives rise to two enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog nomenclature. The DL designation in the compound name indicates that it exists as a racemic mixture, containing equal proportions of both enantiomers.
The racemic nature of this compound parallels that of its non-deuterated parent, mandelic acid derivatives, which have been extensively studied for their stereochemical properties. Research on mandelic acid-d5 has demonstrated successful optical resolution using diastereomeric salt formation with chiral resolving agents such as 1-phenylethylamine enantiomers. These studies achieved highly enriched enantiomers with enantiomeric excess values of 95% and 90% for the negative and positive enantiomers respectively.
The deuterated nature of this compound makes it particularly valuable for metabolic studies and drug interaction research. The incorporation of deuterium atoms creates a molecular tracer that can be distinguished from non-labeled analogs through mass spectrometry and nuclear magnetic resonance spectroscopy. This capability enables researchers to track the compound's behavior in complex biological systems and study metabolic pathways with enhanced precision.
Research applications extend to the development of nonporous silica/alumina amorphous materials, where Isopropyl DL-Mandelate-d5 serves as a specialized component. These applications demonstrate the versatility of deuterated compounds in materials science research, where isotopic labeling can provide insights into surface interactions and material properties.
The compound's role in enzyme studies has been particularly noteworthy, as mandelic acid derivatives serve as substrates for enzymes such as mandelate racemase, which catalyzes the interconversion of mandelate enantiomers. The deuterated version enables detailed mechanistic studies of enzymatic processes, providing insights into kinetic isotope effects and reaction mechanisms.
Recent advances in synthesis methods have enhanced the accessibility of Isopropyl DL-Mandelate-d5 for research applications. The development of efficient deuteration protocols has reduced the cost and complexity associated with producing deuterated compounds, making them more widely available for research purposes. These synthetic improvements have facilitated expanded use of deuterated mandelic acid derivatives in both academic research and pharmaceutical development.
Isopropyl DL-Mandelate-d5 represents a deuterated derivative of isopropyl mandelate, incorporating five deuterium atoms that alter its physicochemical properties and enable specialized research applications . The compound, with molecular formula C11H9D5O3 and molecular weight 199.26 g/mol, serves as a crucial isotopic label in metabolic pathway studies and drug interaction research [2]. This comprehensive examination of synthetic methodologies focuses on the various approaches available for synthesizing this important deuterated compound.
The synthesis of isopropyl mandelate derivatives through acid-catalyzed esterification follows the classical Fischer esterification mechanism, a well-established approach for converting carboxylic acids to esters under acidic conditions [25]. This mechanism proceeds through a six-step process involving protonation, addition, deprotonation, protonation, elimination, and deprotonation, commonly remembered by the acronym PADPED [25] [26].
The initial step involves protonation of the carbonyl oxygen in mandelic acid by the acid catalyst, creating an oxonium ion that significantly enhances the electrophilicity of the carbonyl carbon [25]. Subsequently, the neutral nucleophile isopropanol undergoes addition to the protonated carboxylic acid, forming a tetrahedral intermediate through carbon-oxygen bond formation [26]. The mechanism continues with proton transfer steps that result in the net movement of hydrogen from one oxygen to another, followed by the formation of water as a leaving group [25].
Recent investigations have demonstrated the effectiveness of nickel-catalyzed esterification systems for mandelic acid derivatives [19] [21]. Nickel(II) triflate emerged as a particularly effective catalyst, delivering yields of 68-95% under optimized conditions at 80°C for 6 hours [21]. The reaction shows first-order kinetics with respect to mandelic acid concentration and demonstrates excellent compatibility with isopropanol as both reactant and solvent [19].
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Nickel(II) Triflate | 80 | 85 | 6 |
| Sulfuric Acid | 60-110 | 70-95 | 4-12 |
| p-Toluenesulfonic Acid | 80 | 75-90 | 6-8 |
| Scandium(III) Triflate | 80 | 60-80 | 8 |
The esterification process benefits from the use of molecular sieves as heterogeneous catalysts, which serve dual functions as both acidic catalysts and water-removing agents [27]. Acid-modified molecular sieves, particularly those treated with sulfuric acid, demonstrate superior performance compared to unmodified versions, achieving yields of 60-80% while facilitating water removal to drive the equilibrium toward ester formation [27].
Advanced esterification methodologies employ rapid coupling reagents such as 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which enables high-yield ester synthesis within one minute under mild conditions [12]. This approach proves particularly valuable for sensitive substrates and demonstrates compatibility with both alcoholic and non-alcoholic solvent systems [12].
Solvent selection plays a critical role in optimizing esterification reactions, with different solvents exhibiting distinct effects on reaction kinetics and equilibrium positions [32] [35]. Systematic studies have revealed that polar aprotic solvents such as acetonitrile promote esterification reactions, while polar protic solvents like dimethylformamide can suppress reaction rates [35].
Toluene emerges as an exceptional solvent for acid-catalyzed esterification, increasing reaction rates by approximately an order of magnitude compared to tetrahydrofuran [32]. This enhancement results from solvation effects that lead to site blocking phenomena, fundamentally altering the reaction order with respect to alcohol concentration [32]. In toluene, the reaction exhibits fractional order kinetics with respect to butanol concentration and first-order kinetics with respect to carboxylic acid concentration [32].
| Solvent | Polarity | Rate Enhancement | Kinetic Order (Alcohol) |
|---|---|---|---|
| Toluene | Non-polar | 10x increase | Fractional |
| Tetrahydrofuran | Moderately polar | Baseline | First-order |
| Acetonitrile | Polar aprotic | Promoted | First-order |
| Dichloromethane | Low polarity | Moderate | First-order |
The PC-SAFT (Perturbed Chain Statistical Associating Fluid Theory) model provides accurate predictions for solvent effects on esterification equilibria, enabling rational solvent selection based on thermodynamic principles [35]. This approach allows for quantitative prediction of equilibrium concentrations in pure solvents and solvent mixtures, with average absolute deviations of 1.66% for equilibrium constants and 13.8% for kinetic curves [35].
Optimization studies demonstrate that acetonitrile-water mixtures (10:1 volume ratio) provide optimal conditions for certain esterification reactions, achieving high enantioselectivity while maintaining practical reaction rates [15]. The addition of small amounts of organic solvents such as methanol or hexane can improve enzyme activity or selectivity in biocatalytic systems [37].
Hydrogen-deuterium exchange represents a fundamental approach for incorporating deuterium atoms into organic molecules, particularly at exchangeable positions such as those adjacent to carbonyl groups or aromatic systems [10]. The exchange process can occur through both acid-catalyzed and base-catalyzed mechanisms, each offering distinct selectivity patterns and reaction conditions [8] [9].
Base-catalyzed deuterium exchange provides high selectivity for α-hydrogen atoms in mandelic acid derivatives [8]. The reaction proceeds through carbanion formation, where the acidic α-hydrogen is abstracted by the base, creating a resonance-stabilized intermediate that can be reprotonated by deuterated solvents [8]. This mechanism ensures preferential incorporation of deuterium at the α-position while minimizing exchange at other sites [9].
Investigations of mandelic acid deuteration under various catalytic conditions reveal that basic catalysts promote racemization mechanisms, where attacked molecules have equal probability of retaining configuration or undergoing inversion [8]. The deuteration process correlates directly with optical activity changes, indicating that exchange and stereochemical changes occur simultaneously [8].
| Exchange Method | Selectivity | Conditions | Deuteration Efficiency |
|---|---|---|---|
| Base-catalyzed | α-Hydrogen specific | 155°C, 15 days | >95% |
| Acid-catalyzed | Multiple positions | Variable temperature | 60-80% |
| Platinum-catalyzed | Aromatic + aliphatic | High temperature | >90% |
Platinum-catalyzed exchange reactions demonstrate complexity beyond simple α-hydrogen exchange, involving both racemization and retention mechanisms [8]. Under acidic conditions with platinum catalysts, deuteration extends beyond the α-position to include aromatic hydrogen atoms, providing access to multiply deuterated products [8]. Mass spectrometric analysis confirms retention of deuterium labels in oxidation products, validating the stability of incorporated deuterium atoms [5].
The exchange rate exhibits strong pH dependence, with minimum exchange rates occurring at approximately pH 2.6 for protein backbone amides [10]. This pH dependence enables controlled exchange conditions where reaction rates can be dramatically slowed through pH adjustment, facilitating quenching strategies for analytical applications [10].
Modern catalytic deuterium incorporation methods offer sophisticated approaches for selective isotopic labeling, employing transition metal catalysts to achieve site-specific deuteration [11] [13]. These methods provide advantages over traditional exchange techniques through enhanced selectivity and milder reaction conditions [11].
Transfer deuteration emerges as a powerful technique for selective deuterium installation, utilizing non-gaseous deuterium sources such as sodium borodeuteride or deuterated methanol [11]. Ruthenium-catalyzed transfer deuteration systems demonstrate the ability to incorporate deuterium with varying degrees of substitution, producing mixtures of d0, d1, and d2-labeled products depending on reaction conditions [11].
Palladium-catalyzed transfer deuteration provides access to deuterium incorporation at α- and β-positions of enones through combination with hexamethyldisilane and deuterium oxide [11]. The proposed mechanism involves initial formation of palladium-deuteride species and trimethylsilyl-deuteride, followed by deuteriopalladation of conjugate enone substrates [11]. Over-deuteration at α-positions results from acid-catalyzed hydrogen-deuterium exchange via enol intermediates [11].
| Catalyst System | Deuterium Source | Selectivity Pattern | Typical Yield |
|---|---|---|---|
| Ruthenium complexes | NaBD4, CD3OD | Terminal alkenes | 60-80% |
| Palladium catalysts | D2O, Me3Si-D | Enone positions | 70-90% |
| Nickel systems | D2O, DBpin | Anti-Markovnikov | 65-85% |
Recent developments in palladium-catalyzed hydrodeuteration employ hydroborane-deuterium oxide combinations to achieve selective anti-Markovnikov deuterium incorporation [11]. This methodology demonstrates higher selectivity for terminal deuterium installation in electron-deficient aryl substrates compared to electron-rich systems [11].
Iron complexes capable of hydrogen-deuterium exchange through treatment with deuterium gas provide alternative catalytic pathways [13]. These systems exhibit varying exchange rates depending on structural features, with some complexes achieving complete exchange within minutes while others require extended reaction periods [13].
Flame spray pyrolysis represents an innovative one-step synthesis method for preparing nanosized silica-alumina catalyst materials with controlled properties and high surface areas [14]. This technique involves dissolving organic metal compounds in organic solvents, spraying the precursor solution as micrometer-sized droplets with high-velocity oxygen, and igniting with premixed methane-oxygen flames [14].
The flame spray pyrolysis process generates maximum temperatures of approximately 3000 K at 20 millimeters above the nozzle, enabling rapid vaporization of precursor droplets and nucleation from the gas phase [14]. Solid oxide formation begins at approximately 10 millimeters above the nozzle, with primary particle growth continuing until 130-200 millimeters above the burner depending on reaction conditions [14].
Alumina-supported catalysts prepared through flame spray pyrolysis demonstrate specific surface areas ranging from 110-130 square meters per gram, significantly higher than conventional preparation methods [14]. The polymorphic form obtained depends on particle size, with smaller particles favoring γ-alumina formation while larger particles tend toward δ-alumina and θ-alumina phases [14].
| Process Parameter | Typical Range | Effect on Product |
|---|---|---|
| Precursor Flow Rate | 3-7 mL/min | Particle size control |
| Dispersion Gas Flow | 3-7 NL/min | Surface area optimization |
| Maximum Temperature | 2800-3000 K | Phase composition |
| Residence Time | 10-200 ms | Crystallinity control |
The choice of precursor significantly influences catalyst properties, with aluminum acetylacetonate and vanadium acetylacetonate in high combustion enthalpy solvents like toluene producing superior results compared to nitrate-based precursors [14]. Water-containing precursors demonstrate reduced combustion enthalpy, leading to broader particle size distributions and lower surface areas [14].
Amorphous silica-alumina materials synthesized through flame spray pyrolysis exhibit both Brønsted acid sites with ionizable hydrogen atoms and Lewis acid sites that accept electrons [17]. These acidic sites can be distinguished through pyridine adsorption studies, with Lewis acid sites forming complexes and Brønsted sites adsorbing pyridine as pyridinium ions [17].
Enzymatic resolution provides highly selective approaches for separating enantiomers of mandelic acid derivatives through biocatalytic processes [15] [18]. Lipase-catalyzed transesterifications in organic media demonstrate exceptional enantioselectivity, with certain enzyme-substrate combinations achieving enantiomeric ratios exceeding 98 [15].
Pseudomonas species lipases exhibit preferential activity toward R-mandelates in deacylation reactions, while Penicillium roqueforti lipases show selectivity for S-mandelates [15]. The enantioselectivity depends critically on the combination of acyl groups and alcohol nucleophiles, with methyl mandelates generally providing optimal results [15].
Dynamic kinetic resolution systems combine enzymatic resolution with in situ racemization, theoretically enabling complete conversion of racemic mixtures to single enantiomers [16]. Successful dynamic kinetic resolution requires that racemization rates equal or exceed the reaction rate of the fast-reacting enantiomer, with enantiomeric ratios greater than 20 for effective separation [16].
| Enzyme Source | Substrate Selectivity | Enantiomeric Ratio | Optimal Conditions |
|---|---|---|---|
| Pseudomonas lipase | R-mandelates | >98 | Isopropyl ether, vinyl acetate |
| Candida antarctica | Various esters | 25-50 | Multiple solvents |
| Penicillium roqueforti | S-mandelates | >90 | Primary alcohols |
Mandelate racemase enzymes catalyze interconversion of R- and S-enantiomers through a two-base mechanism involving lysine 166 as the S-specific acid-base catalyst and histidine 297 as the R-specific catalyst [29]. The enzyme demonstrates primary kinetic deuterium isotope effects with ratios of 8-9, indicating rate-limiting hydride transfer in the catalytic mechanism [5].
Recent advances in enzymatic resolution include the development of chiral base cyclic amides for salt formation resolution of mandelic acid derivatives [18]. Proline amide and related cyclic amides demonstrate effective resolution capabilities when used at acid-base molar ratios of 1:0.25-0.75 in appropriate solvent systems [18].
Nuclear magnetic resonance spectroscopy provides fundamental insights into the deuteration patterns of Isopropyl DL-Mandelate-d5. The compound exhibits a distinctive pentadeuterated phenyl configuration, where all five aromatic hydrogen atoms are systematically replaced with deuterium isotopes . This isotopic substitution creates characteristic spectral signatures that enable precise identification and quantification of the deuterated positions.
In proton nuclear magnetic resonance analysis, the deuterated positions appear as significantly reduced or absent signals compared to the non-deuterated parent compound. Deuterium nuclei possess a magnetic moment approximately 6.5 times weaker than protons, resulting in substantially diminished signal intensity in conventional proton nuclear magnetic resonance experiments [2] [3]. The pentadeuterated aromatic ring of Isopropyl DL-Mandelate-d5 consequently shows minimal residual proton signals in the aromatic region (7.0-8.0 parts per million), with the primary observable signals originating from the isopropyl ester moiety and the alpha-hydrogen adjacent to the hydroxyl group.
Deuterium nuclear magnetic resonance spectroscopy provides direct observation of the incorporated deuterium atoms. The technique enables quantitative assessment of deuterium enrichment levels and positional verification [4]. For Isopropyl DL-Mandelate-d5, deuterium nuclear magnetic resonance analysis reveals five distinct deuterium signals corresponding to the aromatic positions, with chemical shifts typically appearing between 7.0-8.0 parts per million when referenced to an appropriate deuterium standard [5]. The integration ratios confirm the pentadeuterated nature of the aromatic system.
Isotope effects manifest as subtle chemical shift perturbations in both proton and carbon-13 nuclear magnetic resonance spectra. Primary deuterium isotope effects result in upfield shifts for carbons directly bonded to deuterium, typically ranging from 0.2 to 1.5 parts per million for aromatic carbons [6] [7]. Secondary isotope effects cause smaller chemical shift changes in neighboring carbon atoms, generally within 0.1 parts per million. These isotope-induced chemical shift variations serve as diagnostic markers for confirming the deuteration pattern and assessing the isotopic purity of the compound.
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with the deuterated aromatic carbons exhibiting characteristic isotope shifts and altered coupling patterns [3]. The coupling between carbon-13 and deuterium nuclei results in smaller scalar coupling constants compared to carbon-13-proton couplings, leading to modified spectral multiplicities that facilitate identification of deuterated positions.
Infrared spectroscopy provides definitive identification of the ester functional groups in Isopropyl DL-Mandelate-d5 through characteristic vibrational frequencies. The compound exhibits three prominent absorption bands following the "Rule of Three" pattern typical of ester compounds [8]. These diagnostic peaks appear at approximately 1700, 1200, and 1100 wavenumbers, corresponding to the carbonyl stretch, asymmetric carbon-carbon-oxygen stretch, and asymmetric oxygen-carbon-carbon stretch, respectively.
The carbonyl stretching vibration represents the most intense and diagnostic absorption band in the infrared spectrum. For Isopropyl DL-Mandelate-d5, this absorption occurs at approximately 1735-1750 wavenumbers, characteristic of aliphatic ester carbonyls [9] [10]. The exact frequency depends on the local electrostatic environment and hydrogen bonding interactions. The carbonyl stretch exhibits high intensity due to the large dipole moment change during the stretching vibration, making it readily distinguishable from other functional group absorptions.
Recent studies have demonstrated that ester carbonyl vibrational frequencies correlate linearly with local electric field strength [11] [12]. For mandelate esters, the carbonyl frequency provides information about hydrogen bonding environments and solvent interactions. In non-hydrogen bonding solvents, the carbonyl absorption appears at higher frequencies, while hydrogen bonding solvents cause red-shifts of 10-30 wavenumbers due to electrostatic interactions with the carbonyl oxygen.
The asymmetric carbon-carbon-oxygen stretching vibration appears as an intense absorption between 1200-1300 wavenumbers. This vibration involves coupled motions of the carbon-oxygen bond adjacent to the carbonyl group and the alpha carbon-carbonyl carbon single bond [8]. For isopropyl esters, this absorption typically occurs around 1240 wavenumbers, distinguishable from other ester types due to the unique mass effects of the isopropyl group.
The third characteristic ester absorption corresponds to the asymmetric oxygen-carbon-carbon stretch occurring between 1050-1100 wavenumbers [8] [10]. This vibration involves the carbon-oxygen bond connecting to the isopropyl group and exhibits medium to strong intensity. The exact frequency depends on the substitution pattern of the alcohol-derived portion of the ester.
Deuteration effects on infrared vibrational frequencies are minimal for the ester functional groups, as the deuterium substitution occurs on the aromatic ring rather than the ester moiety. However, subtle changes in aromatic carbon-hydrogen stretching frequencies are observed, with deuterated positions showing characteristic carbon-deuterium stretches at lower frequencies (2100-2300 wavenumbers) compared to carbon-hydrogen stretches (3000-3100 wavenumbers).
High performance liquid chromatography method development for Isopropyl DL-Mandelate-d5 purity assessment requires careful optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products. The analytical method follows established principles of reversed-phase chromatography, utilizing the compound's moderate polarity and aromatic character for effective retention and separation [13] [14].
Column selection represents a critical parameter for optimal separation performance. Reversed-phase columns with octadecylsilyl stationary phases provide suitable retention for Isopropyl DL-Mandelate-d5, with particle sizes of 3.5-5.0 micrometers offering appropriate efficiency and reasonable back-pressure [14]. Column dimensions of 150-250 millimeters length and 4.6 millimeter internal diameter provide adequate theoretical plates for impurity resolution while maintaining practical analysis times.
Mobile phase composition significantly influences retention and selectivity for purity determination. Acetonitrile-water mixtures with composition ratios of 60:40 to 80:20 (volume/volume) typically provide optimal retention times of 5-15 minutes [15] [14]. Buffer addition at concentrations of 10-50 millimolar improves peak shape and method ruggedness, with phosphate or acetate buffers at physiological hydrogen ion concentrations (6.5-7.5) proving most effective for mandelic acid derivatives.
Detection wavelength selection requires consideration of the compound's ultraviolet absorption characteristics. The aromatic ring system provides strong ultraviolet absorption with maximum absorbance typically occurring around 220-280 nanometers [15]. Detection at 220 nanometers offers high sensitivity for both the target compound and potential aromatic impurities, while detection at 254 nanometers provides improved selectivity for aromatic compounds versus aliphatic impurities.
Method validation follows International Conference on Harmonization guidelines, encompassing specificity, linearity, precision, accuracy, and quantification limits [15]. Specificity studies involve forced degradation under acidic, basic, oxidative, and thermal conditions to demonstrate separation of degradation products from the intact compound. Linearity assessment over concentration ranges of 0.5-3.0 micrograms per milliliter establishes correlation coefficients exceeding 0.999 [15].
Precision evaluation includes both intraday and interday variability assessments, with acceptance criteria requiring coefficients of variation below 2.0% for repeatability [15]. Accuracy determination through recovery studies at multiple concentration levels demonstrates bias percentages within ±5% of theoretical values. Quantification limits for impurity detection typically achieve levels of 0.1-0.5 micrograms per milliliter, sufficient for pharmaceutical impurity profiling.
System suitability testing ensures consistent method performance through evaluation of retention time reproducibility, peak symmetry, and resolution between critical peak pairs [16]. Acceptance criteria include retention time relative standard deviation below 1.0%, tailing factors between 0.8-2.0, and resolution factors exceeding 2.0 for adjacent impurity peaks.
Chiral separation of Isopropyl DL-Mandelate-d5 enantiomers presents significant analytical challenges due to the identical physical and chemical properties of the R and S enantiomers. Conventional reversed-phase high performance liquid chromatography cannot distinguish between enantiomers, necessitating specialized chiral stationary phases or chiral mobile phase additives for effective resolution [17] [18].
Chiral stationary phase selection requires consideration of the molecular structure and functional groups present in Isopropyl DL-Mandelate-d5. Polysaccharide-based chiral stationary phases, particularly those derived from amylose or cellulose derivatives, demonstrate broad applicability for mandelic acid derivatives [19] [20]. These phases provide chiral recognition through hydrogen bonding, pi-pi interactions, and steric interactions with the aromatic ring and hydroxyl group functionalities.
The chiral recognition mechanism involves formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase [20]. The differential stability of these complexes results in distinct retention times for the R and S enantiomers. For mandelic acid derivatives, the alpha-hydroxyl group plays a crucial role in chiral recognition through hydrogen bonding interactions with the stationary phase.
Mobile phase optimization significantly influences chiral selectivity and resolution. Normal phase solvents, particularly hexane-alcohol mixtures, provide optimal chiral recognition for most polysaccharide-based phases [19] [21]. Alcohol modifiers such as ethanol or isopropanol at concentrations of 5-30% enhance chiral selectivity while maintaining reasonable retention times. Higher alcohol concentrations generally reduce selectivity due to competitive hydrogen bonding with the stationary phase.
Temperature effects on chiral separation demonstrate complex relationships between thermodynamic and kinetic factors. Lower temperatures typically improve selectivity by enhancing the enthalpy differences between diastereomeric complexes, while higher temperatures reduce resolution due to increased conformational mobility [21]. Optimal separation temperatures for Isopropyl DL-Mandelate-d5 typically range from 10-30 degrees Celsius.
Alternative approaches for chiral separation include derivatization with chiral reagents to form diastereomeric derivatives separable by conventional chromatography [22] [23]. This indirect method involves reaction with enantiomerically pure chiral derivatizing agents such as S-mandelic acid or camphorsultam derivatives. The resulting diastereomers exhibit different physical properties enabling separation on achiral stationary phases followed by hydrolysis to recover the resolved enantiomers.
Resolution factors for chiral separations typically range from 1.1-2.0, with baseline resolution requiring resolution factors exceeding 1.5 [23]. Peak capacity limitations necessitate careful optimization of all chromatographic parameters to achieve adequate separation within practical analysis times. Method development often requires screening multiple chiral stationary phases and mobile phase compositions to identify optimal conditions.
High-resolution mass spectrometry provides precise determination of isotopic distribution patterns for Isopropyl DL-Mandelate-d5, enabling confirmation of deuterium incorporation and assessment of isotopic purity. The compound exhibits a characteristic mass shift of +5.0314 atomic mass units compared to the non-deuterated parent compound, reflecting the incorporation of five deuterium atoms with their increased nuclear mass [24] [25].
Theoretical isotopic distribution calculations for Isopropyl DL-Mandelate-d5 consider the natural abundance of carbon-13, oxygen-18, and other heavy isotopes in addition to the intentionally incorporated deuterium [24]. The molecular formula C11H9D5O3 generates a complex isotopic envelope with the monoisotopic peak at mass-to-charge ratio 199.1291 (assuming protonation). The isotopic pattern includes contributions from single and multiple carbon-13 substitutions, creating additional peaks at +1.0034 and +2.0068 atomic mass units intervals.
Orbitrap and quadrupole time-of-flight mass analyzers provide sufficient resolution and mass accuracy for isotopic distribution analysis [26] [27]. Resolution requirements exceed 50,000 at mass-to-charge ratio 200 to achieve adequate separation of isotopic peaks from potential interfering ions. Mass accuracy specifications below 2 parts per million enable confident assignment of isotopic peaks and detection of incomplete deuteration.
Isotopic distribution deconvolution algorithms facilitate quantitative assessment of deuterium incorporation levels [25] [27]. These computational methods compare experimental isotopic patterns with theoretical distributions calculated for various deuteration states. Peak fitting procedures determine the relative contributions of fully deuterated, partially deuterated, and non-deuterated species within the sample.
Electrospray ionization provides gentle ion formation conditions suitable for preserving isotopic integrity during mass spectrometric analysis [24]. The soft ionization mechanism minimizes hydrogen-deuterium scrambling that could confound isotopic distribution measurements. Multiple charge states may be observed for larger molecules, but Isopropyl DL-Mandelate-d5 typically produces predominantly singly charged ions.
Quality control parameters for isotopic distribution analysis include isotopic peak intensity ratios and mass measurement accuracy [27]. The intensity ratio between the monoisotopic peak and the +1 isotopic peak provides information about carbon-13 content and potential impurities. Deviations from theoretical ratios indicate sample contamination or analytical artifacts requiring investigation.
Matrix effects in biological samples may complicate isotopic distribution analysis through ion suppression or enhancement [26]. Sample preparation procedures including protein precipitation, liquid-liquid extraction, or solid-phase extraction help minimize matrix interferences. Internal standard addition using isotopically labeled analogs corrects for matrix effects and ionization efficiency variations.
Electron ionization mass spectrometry of Isopropyl DL-Mandelate-d5 produces characteristic fragmentation patterns that provide structural information and confirm the deuteration pattern. The hard ionization conditions of electron ionization (70 electron volts) result in extensive fragmentation through radical-initiated bond cleavage mechanisms [28] [29].
The molecular ion peak appears at mass-to-charge ratio 194 for the non-deuterated compound and 199 for the pentadeuterated derivative. The molecular ion intensity may be weak due to the extensive fragmentation typical of electron ionization [30]. The presence of the aromatic hydroxyl group and ester functionality promotes alpha-cleavage reactions adjacent to these electron-rich centers.
Alpha-cleavage represents the predominant fragmentation pathway for mandelic acid derivatives under electron ionization conditions [31] [32]. Cleavage of the bond between the alpha carbon (bearing the hydroxyl group) and the adjacent carbon generates stabilized benzyl-type carbocations. For Isopropyl DL-Mandelate-d5, this fragmentation produces characteristic peaks at mass-to-charge ratios corresponding to the deuterated benzoyl cation (C6D5CO+, mass-to-charge ratio 111) and hydroxybenzyl cation (C6D5CHOH+, mass-to-charge ratio 112).
Ester fragmentation follows established patterns involving loss of alkoxy radicals and formation of acylium ions [32]. The isopropyl ester functionality undergoes McLafferty rearrangement and alpha-cleavage reactions. Loss of the isopropyl radical (43 atomic mass units) from the molecular ion produces the mandelic acid cation at mass-to-charge ratio 156 (for the deuterated compound). Additional loss of carbon monoxide (28 atomic mass units) generates the hydroxybenzyl cation.
The deuteration pattern influences fragmentation intensities and provides confirmation of isotopic labeling positions [33]. Deuterated fragments exhibit characteristic mass shifts corresponding to the number of deuterium atoms retained. Fragmentation pathways that retain the aromatic ring show +5 atomic mass unit shifts, while fragments lacking aromatic carbons appear at normal masses.
Chemical ionization provides complementary structural information through softer ionization conditions that preserve molecular ion integrity [34] [35]. Methane chemical ionization typically produces protonated molecular ions [M+H]+ at mass-to-charge ratio 200 for Isopropyl DL-Mandelate-d5. The reduced fragmentation enables easier molecular weight determination and assessment of sample purity.
Reagent gas selection influences ionization selectivity and fragmentation patterns in chemical ionization [34]. Methane reagent gas provides high proton transfer efficiency and generates predominantly [M+H]+ ions with minimal fragmentation. Ammonia chemical ionization produces [M+NH4]+ adduct ions at mass-to-charge ratio 217, offering alternative confirmation of molecular weight. Isobutane reagent gas generates both protonated molecules and [M+C3H5]+ adduct ions through hydride abstraction mechanisms.
Collision-induced dissociation experiments in tandem mass spectrometry provide detailed fragmentation pathway elucidation [36]. Product ion scans of selected precursor ions reveal sequential fragmentation steps and confirm structural assignments. The deuterium labeling enables tracking of fragment ion origins and verification of proposed fragmentation mechanisms through characteristic mass shifts.